molecular formula C21H26ClN3O3 B606643 Ganstigmine hydrochloride CAS No. 412044-92-9

Ganstigmine hydrochloride

カタログ番号 B606643
CAS番号: 412044-92-9
分子量: 403.9
InChIキー: CVDHRWXJJRBPFA-IEGNKYQISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHF 2819, also known as ganstigmine hydrochloride, is a novel, orally active acetylcholinesterase inhibitor for Alzheimer's disease. CHF 2819 is a selective inhibitor of AChE;  it is 115 times more potent against this enzyme than against butyrylcholinesterase (BuChE). Moreover, CHF2819 is more selective for inhibition of central (brain) AChE than peripheral (heart) AChE. In particular, CHF2819 might be a useful therapeutic drug for Alzheimer's disease patients with cognitive impairment accompanied by depression.

科学的研究の応用

Inhibition of Acetylcholinesterase

Ganstigmine is known for its role in inhibiting acetylcholinesterase, particularly in the context of Alzheimer's disease treatment. A study by Bartolucci et al. (2006) revealed the crystal structure of the ganstigmine conjugate with Torpedo californica acetylcholinesterase, providing insights into its inactivation mechanism and long duration of action in vivo (Bartolucci et al., 2006).

Neurochemical and Neurobehavioral Effects

Ganstigmine's effects on brain cholinergic transmission were explored in an in vivo study by Trabace et al. (2007), which demonstrated its ability to significantly increase extracellular acetylcholine concentrations in rat prefrontal cortex. This suggests its potential use in treating Alzheimer's disease-related cholinergic deficits (Trabace et al., 2007).

Neurodegeneration in Alzheimer's Disease

Capsoni et al. (2004) studied ganstigmine's potential to prevent or rescue neurodegeneration in AD11 antinerve growth factor mice, a transgenic model for Alzheimer's disease. The study found that ganstigmine could reverse cholinergic and behavioral deficits, although it did not affect amyloid and phosphotau accumulation (Capsoni et al., 2004).

Effect on Amyloid Precursor Protein Metabolism

Mazzucchelli et al. (2003) investigated the effect of ganstigmine on the expression and metabolism of amyloid precursor protein (APP) in SH-SY5Y neuroblastoma cells. The study indicated that ganstigmine might influence APP metabolism through cholinergic stimulation (Mazzucchelli et al., 2003).

Neuroprotective Activity

Windisch et al. (2003) explored the neuroprotective activity of ganstigmine in vitro, finding that it significantly prevented neuronal cell death due to growth factor deprivation and beta-amyloid neurodegeneration. The study concluded that ganstigmine's neuroprotection is independent of its cholinergic activity (Windisch et al., 2003).

Metabolic Profiling

Research by Silvia et al. (2001) on ganstigmine's metabolism across various species (rat, dog, monkey, and human) using liquid chromatography-electrospray tandem mass spectrometry revealed the formation of several metabolites, including geneseroline, mono-hydroxylated, demethylated, and reduced ganstigmine. This highlights its consistent metabolic profile across different species (Silvia et al., 2001).

Clinical Trials and Development

A study by Johnson (2003) discussed the development of ganstigmine by Chiesi for treating neurodegenerative and cognitive disorders, including its progression through clinical trials for Alzheimer's disease (Johnson, 2003).

特性

CAS番号

412044-92-9

製品名

Ganstigmine hydrochloride

分子式

C21H26ClN3O3

分子量

403.9

IUPAC名

[(3R,3aS,8bS)-3,8b-dimethyl-3-oxido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H25N3O3.ClH/c1-4-14-7-5-6-8-17(14)23-20(25)27-15-9-10-18-16(13-15)21(2)11-12-24(3,26)19(21)22-18;/h5-10,13,19,22H,4,11-12H2,1-3H3,(H,23,25);1H/t19-,21-,24+;/m0./s1

InChIキー

CVDHRWXJJRBPFA-IEGNKYQISA-N

SMILES

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)NC4C3(CC[N+]4(C)[O-])C.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CHF 2819;  CHF2819;  CHF-2819;  Ganstigmine hydrochloride;  Ganstigmine HCl.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganstigmine hydrochloride
Reactant of Route 2
Ganstigmine hydrochloride
Reactant of Route 3
Ganstigmine hydrochloride
Reactant of Route 4
Ganstigmine hydrochloride
Reactant of Route 5
Ganstigmine hydrochloride
Reactant of Route 6
Ganstigmine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。